molecular formula C12H26N2O2 B14900565 tert-Butyl (3-aminopropyl)(tert-butyl)carbamate

tert-Butyl (3-aminopropyl)(tert-butyl)carbamate

Cat. No.: B14900565
M. Wt: 230.35 g/mol
InChI Key: MBGNZJQFUOPKMJ-UHFFFAOYSA-N
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Description

tert-Butyl (3-aminopropyl)(tert-butyl)carbamate is a chemical compound with the molecular formula C16H33N3O4. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (3-aminopropyl)(tert-butyl)carbamate can be synthesized through several methods. One common route involves the reaction of 1,3-diaminopropane with di-tert-butyl dicarbonate. This reaction typically occurs under mild conditions and results in the formation of the desired carbamate . Another method involves the use of tert-butyl carbamate and 3-chloropropan-1-amine, which undergoes alkylation to form the target compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-aminopropyl)(tert-butyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxidized carbamates, and substituted carbamates. These products are often used as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl (3-aminopropyl)(tert-butyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, preventing their activity and leading to various biochemical effects . The pathways involved often include the inhibition of enzyme-substrate interactions, which can result in the modulation of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl (3-aminopropyl)(tert-butyl)carbamate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable in synthetic chemistry, where it can be used to create a wide range of derivatives and complex molecules. Its versatility and efficiency in various reactions also contribute to its uniqueness.

Properties

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-tert-butylcarbamate

InChI

InChI=1S/C12H26N2O2/c1-11(2,3)14(9-7-8-13)10(15)16-12(4,5)6/h7-9,13H2,1-6H3

InChI Key

MBGNZJQFUOPKMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CCCN)C(=O)OC(C)(C)C

Origin of Product

United States

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